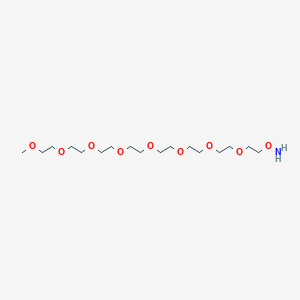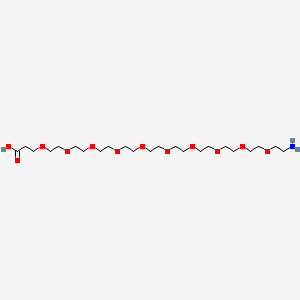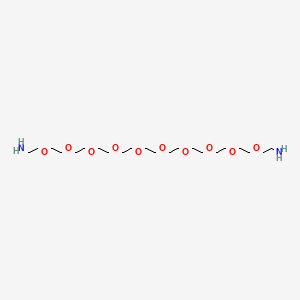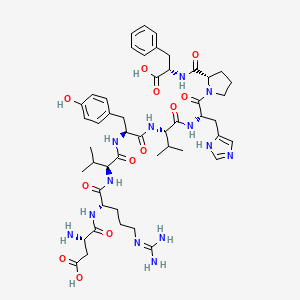
Angiotensina II 5-valina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Val(5)-angiotensin II is an angiotensin II.
Aplicaciones Científicas De Investigación
Síntesis Enzimática {svg_1}
El compuesto se utiliza en la síntesis enzimática de la amida de angiotensina II 5-valina protegida. Este proceso implica el uso de enzimas proteolíticas para facilitar la síntesis de péptidos por condensación de fragmentos {svg_2}.
Tratamiento del Shock {svg_3}
La this compound se está utilizando cada vez más en el tratamiento de diversas formas de shock, incluido el shock cardiogénico. Esta aplicación se produjo después de la aprobación inicial de la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) para el shock vasopléjico en 2017 {svg_4}.
Homeostasis Cardiovascular {svg_5}
El compuesto juega un papel clave en el sistema renina-angiotensina (RAS), que es un sistema regulador importante en la homeostasis cardiovascular. La desregulación de este sistema se observa en las enfermedades cardiovasculares (ECV), donde la regulación positiva de la señalización del receptor de tipo 1 de la angiotensina (AT1R) a través de la angiotensina II conduce al desarrollo patogénico dependiente de AngII de las ECV {svg_6}.
Enzimas Proteolíticas en Biología Molecular {svg_7}
Las enzimas proteolíticas, capaces de hidrolizar los enlaces peptídicos en las proteínas, tienen numerosas aplicaciones de investigación que requieren su uso. Estas incluyen la producción de fragmentos de Klenow, la síntesis de péptidos, la digestión de proteínas no deseadas durante la purificación de ácidos nucleicos, el cultivo celular y la disociación de tejidos, y la preparación de fragmentos de anticuerpos recombinantes {svg_8}.
Potenciales Terapéuticos en Biomedicina {svg_9}
Las microalgas son capaces de producir compuestos bioactivos como antibióticos, vacunas de subunidades, anticuerpos monoclonales, compuestos hepatotóxicos y neurotóxicos, hormonas, enzimas y otros compuestos con aplicaciones farmacéuticas y terapéuticas, que no se sintetizan fácilmente por métodos químicos {svg_10}.
Mecanismo De Acción
Target of Action
Angiotensin II 5-valine, also known as Asp-Arg-Val-Tyr-Val-His-Pro-Phe or Val(5)-angiotensin II, primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells . These receptors play a crucial role in regulating blood pressure and maintaining electrolyte balance .
Biochemical Pathways
The renin-angiotensin-aldosterone system (RAAS) is the primary biochemical pathway affected by Angiotensin II 5-valine . In this system, the enzyme renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE) . Angiotensin II 5-valine, as a form of angiotensin II, contributes to the regulation of this system .
Pharmacokinetics
Angiotensin II 5-valine shares common pharmacokinetic properties with other non-peptide angiotensin antagonists. These include lipophilia, intermediate bioavailability, high affinity for plasma proteins, and liver metabolism . Some of these antagonists also have active metabolites .
Action Environment
The action of Angiotensin II 5-valine can be influenced by various environmental factors. For instance, its efficacy as a vasopressor in combating shock has been recognized, and its use has been reinvigorated with the approval of a human synthetic formulation of the medication . Furthermore, the extent of blood pressure reduction by Angiotensin II 5-valine is dependent on physiological factors such as sodium and water balance .
Análisis Bioquímico
Biochemical Properties
Angiotensin II 5-valine interacts with the angiotensin receptor, a G protein-coupled receptor located on the cell surface . This interaction triggers a cascade of biochemical reactions that lead to vasoconstriction, increased blood pressure, and the release of aldosterone, a hormone that promotes sodium retention in the kidneys .
Cellular Effects
Angiotensin II 5-valine has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate angiogenesis, increase microvessel density , and modulate the expression of the Rab5 and Rab7 proteins, which are important in the endosomal processing during viral replication .
Molecular Mechanism
The molecular mechanism of action of Angiotensin II 5-valine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces mitochondrial dysfunction via a protein kinase C–dependent pathway by activating the endothelial cell NADPH oxidase and formation of peroxynitrite .
Temporal Effects in Laboratory Settings
The effects of Angiotensin II 5-valine change over time in laboratory settings . It has been observed that the total plasma Angiotensin II levels in rats infused with Angiotensin II 5-valine increased to a greater extent in those treated with Losartan . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Angiotensin II 5-valine vary with different dosages in animal models . For instance, in a study on cynomolgus monkeys with diet-induced hyperlipidemia, it was found that coinfusion of apelin abrogated the atherosclerosis and abdominal aortic aneurysm formation effects of Angiotensin II .
Metabolic Pathways
Angiotensin II 5-valine is involved in the renin-angiotensin system (RAS), a crucial metabolic pathway that regulates blood pressure and fluid balance . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and cofactors in this pathway .
Transport and Distribution
Angiotensin II 5-valine is transported and distributed within cells and tissues through its interaction with the angiotensin receptor
Subcellular Localization
It is known that the angiotensin receptor, with which Angiotensin II 5-valine interacts, is located on the cell surface
Propiedades
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUTBDZNNXHCO-CGHBYZBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N13O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1032.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
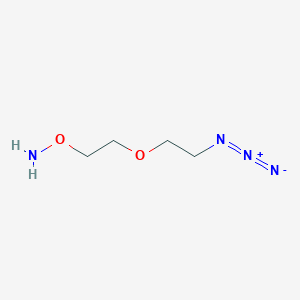
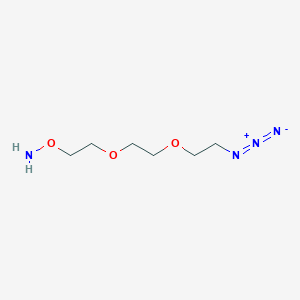
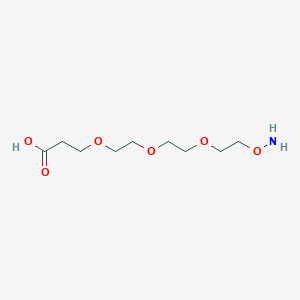
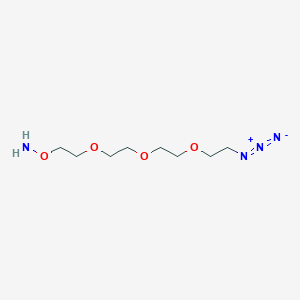
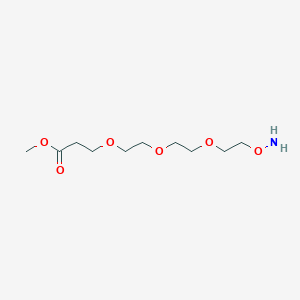
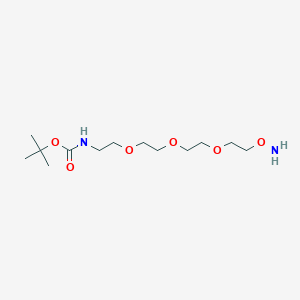
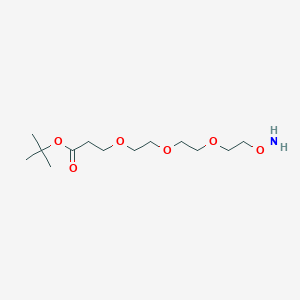
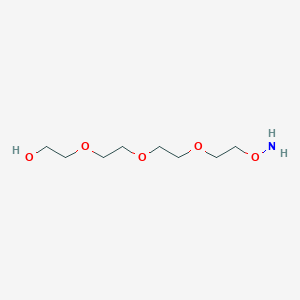
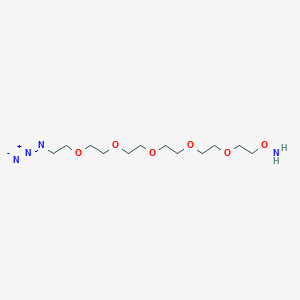
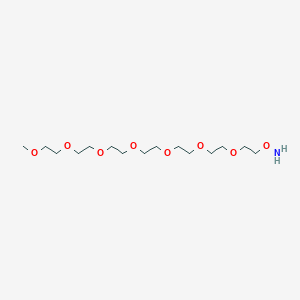
![3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B605447.png)
